(R)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol
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Overview
Description
®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is a chiral compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Reduction: The reduction of the intermediate compound to introduce the hydroxyl group is carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol: The enantiomer of the compound with different stereochemistry.
(2-(1-Aminoethyl)-4-fluorophenyl)methanol: A positional isomer with the fluorine atom at a different position on the phenyl ring.
(2-(1-Aminoethyl)-6-chlorophenyl)methanol: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
[2-[(1R)-1-aminoethyl]-6-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-2-4-9(10)8(7)5-12/h2-4,6,12H,5,11H2,1H3/t6-/m1/s1 |
InChI Key |
OGQBYQMUGGFCPB-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)F)CO)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)CO)N |
Origin of Product |
United States |
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